Cetirizine

Beschreibung

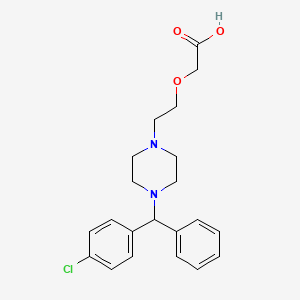

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O3/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26/h1-9,21H,10-16H2,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKLPARSLTMPFCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

83881-52-1 (di-hydrochloride) | |

| Record name | Cetirizine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083881510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4022787 | |

| Record name | Cetirizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cetirizine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005032 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals from ethanol | |

CAS No. |

83881-51-0 | |

| Record name | Cetirizine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83881-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cetirizine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083881510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cetirizine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00341 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cetirizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CETIRIZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YO7261ME24 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cetirizine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7739 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cetirizine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005032 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

110-115°C, 110-115 °C, 112.5 °C | |

| Record name | Cetirizine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00341 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cetirizine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7739 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cetirizine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005032 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

cetirizine mechanism of action in vitro studies

An In-Depth Technical Guide on the In Vitro Mechanism of Action of Cetirizine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a second-generation antihistamine, is a potent and highly selective antagonist of the peripheral histamine H1 receptor.[1][] Its primary mechanism of action involves competitive binding to H1 receptors, thereby preventing histamine-mediated effects that trigger allergic symptoms.[3] Beyond its well-established antihistaminic activity, extensive in vitro research has revealed that this compound possesses a range of anti-inflammatory properties that are independent of H1 receptor blockade.[4] These effects include the inhibition of eosinophil chemotaxis and activation, stabilization of mast cells, and modulation of cytokine and chemokine release.[5][6][7] This technical guide provides a comprehensive overview of the in vitro mechanism of action of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular and cellular pathways.

Core Mechanism: Histamine H1 Receptor Antagonism

The principal pharmacological effect of this compound is mediated through its selective inverse agonism of the histamine H1 receptor.[1] In vitro receptor binding studies have consistently demonstrated its high affinity and selectivity for H1 receptors over a wide panel of other receptors, including muscarinic, serotonin, and dopamine receptors.[4][8] This selectivity is a hallmark of second-generation antihistamines and accounts for the minimal sedative and anticholinergic side effects compared to first-generation agents.[][3]

The binding interaction is stereoselective, with the (R)-enantiomer, levothis compound, exhibiting a higher affinity than the (S)-enantiomer.[4][8] Molecular studies have identified key amino acid residues, such as Lys191 and Thr194, within the H1 receptor that are crucial for this high-affinity interaction.[8][9]

Data Presentation: H1 Receptor Binding Affinity

The binding affinity of this compound and its enantiomers to the human histamine H1 receptor is typically quantified by the equilibrium dissociation constant (Ki), where a lower value indicates higher affinity.

| Compound | Receptor | Ki Value (nM) | Reference |

| This compound (racemic) | Human H1 | ~6 nM | [4][8] |

| Human H1 | 10 nM | [10] | |

| Human H1 | 101 nM | [11] | |

| Levothis compound ((R)-enantiomer) | Human H1 | ~3 nM | [4][8] |

| Dextrothis compound ((S)-enantiomer) | Human H1 | ~100 nM | [4][8] |

Experimental Protocols: Radioligand Binding Assay

A radioligand binding assay is the standard method for determining the binding affinity of a compound to a specific receptor.

Objective: To determine the Ki of this compound for the human histamine H1 receptor.

Materials:

-

Cell Membranes: Membranes prepared from CHO or HEK293 cells recombinantly expressing the human H1 receptor.[12]

-

Radioligand: [³H]-mepyramine (a high-affinity H1 receptor antagonist).[8][12]

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of an unlabeled H1 antagonist (e.g., 10 µM mianserin).[12]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[12]

-

Instrumentation: Scintillation counter, glass fiber filters.

Methodology:

-

Incubation: Cell membranes are incubated in the assay buffer with a fixed concentration of [³H]-mepyramine and varying concentrations of the test compound (this compound).

-

Equilibrium: The mixture is incubated to allow the binding reaction to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters, corresponding to the amount of bound [³H]-mepyramine, is measured using a liquid scintillation counter.

-

Data Analysis: The data are used to generate a competition curve. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-mepyramine) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Mandatory Visualization: Signaling Pathway and Experimental Workflow

References

- 1. This compound | C21H25ClN2O3 | CID 2678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. karger.com [karger.com]

- 6. This compound more potently exerts mast cell-stabilizing property than diphenhydramine [jstage.jst.go.jp]

- 7. This compound reduces cytokines and inflammatory cells in children with perennial allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Binding characteristics of this compound and levothis compound to human H(1) histamine receptors: contribution of Lys(191) and Thr(194) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Differential Regulation of Thermodynamic Binding Forces of Levothis compound and (S)-Cetirizine by Lys191 in Human Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

Cetirizine Signaling Pathway Analysis in Immune Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetirizine, a second-generation histamine H1 receptor antagonist, is widely recognized for its efficacy in the management of allergic disorders. Beyond its primary antihistaminergic activity, a growing body of evidence demonstrates that this compound possesses significant anti-inflammatory properties, modulating the function of various immune cells involved in the allergic cascade. This technical guide provides a comprehensive analysis of the signaling pathways modulated by this compound in immune cells, including mast cells, eosinophils, basophils, and lymphocytes. We delve into the molecular mechanisms that extend beyond H1 receptor blockade, such as the suppression of the NF-κB and JAK-STAT signaling pathways. This document summarizes key quantitative data on this compound's effects, presents detailed experimental protocols for relevant assays, and includes visualizations of signaling pathways and experimental workflows to facilitate a deeper understanding of its immunomodulatory actions.

Introduction

The allergic inflammatory response is a complex process orchestrated by a variety of immune cells and their mediators. Histamine, released predominantly from mast cells and basophils, plays a central role in the acute phase of allergic reactions by binding to H1 receptors. This compound effectively mitigates these immediate symptoms through its potent and selective inverse agonism of the H1 receptor.[1][2] However, the clinical benefits of this compound also extend to the late-phase allergic reaction, which is characterized by the infiltration and activation of inflammatory cells, particularly eosinophils. This suggests that this compound's therapeutic efficacy is not solely dependent on H1 receptor antagonism but also involves direct immunomodulatory effects.[1][2] This guide explores the signaling pathways underlying these non-H1 receptor-mediated anti-inflammatory actions of this compound in key immune cells.

This compound's Impact on Immune Cell Signaling Pathways

This compound's anti-inflammatory effects are attributed to its ability to interfere with intracellular signaling cascades that govern cellular activation, cytokine production, and cell migration. The primary pathways identified are the NF-κB and JAK-STAT pathways.

Mast Cells

Mast cells are pivotal in initiating the allergic response. Upon activation, they degranulate, releasing histamine and other pro-inflammatory mediators, and synthesize a range of cytokines and chemokines. This compound has been shown to possess mast cell-stabilizing properties at higher concentrations.[3]

-

NF-κB Pathway: this compound has been demonstrated to suppress the NF-κB pathway, a central regulator of inflammatory gene expression.[1] This inhibition is thought to occur independently of H1 receptor antagonism and contributes to the reduced production of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-8.[4]

-

JAK-STAT Pathway: Recent studies in a murine model of asthma have indicated that this compound can inhibit the activation of the JAK2-STAT3 pathway in lung tissue, which is associated with reduced mast cell activation.[5]

Eosinophils

Eosinophils are key effector cells in the late-phase allergic reaction and in chronic allergic inflammation. This compound has been shown to inhibit eosinophil migration and survival.[2][5]

-

Chemotaxis: this compound inhibits eosinophil chemotaxis towards various chemoattractants, including platelet-activating factor (PAF) and eotaxin.[3][6] This effect is not mediated by H1 receptor blockade.[3]

-

Survival: this compound has been observed to inhibit IL-5-dependent eosinophil survival in vitro, although at relatively high concentrations.[2]

-

Effector Functions: this compound can inhibit the generation of superoxide anions from PAF-activated eosinophils.[7]

Basophils

Basophils share many similarities with mast cells and contribute to allergic reactions through the release of histamine and other mediators. While some studies suggest this compound has minimal effect on histamine release from basophils, its impact on other signaling events is an area of ongoing research.

Lymphocytes (T-cells)

T-lymphocytes, particularly T helper 2 (Th2) cells, are central to the coordination of the allergic immune response through the production of cytokines like IL-4, IL-5, and IL-13.

-

Chemotaxis: this compound has been shown to inhibit the in vitro and ex vivo chemotactic response of T-lymphocytes.[8]

-

Cytokine Production: In children with perennial allergic rhinitis, this compound treatment has been associated with a decrease in IL-4 and IL-8 levels in nasal lavage fluid.[1]

Quantitative Data on this compound's Effects

The following tables summarize quantitative data from various studies on the effects of this compound on immune cell function.

Table 1: Inhibition of Eosinophil Function by this compound

| Parameter | Stimulus | This compound Concentration | Percent Inhibition | Reference |

| Chemotaxis | PAF (10⁻⁶ M) | 0.01 µg/mL | 47.5 ± 6.1% | [7] |

| 0.1 µg/mL | 50.8 ± 5.1% | [7] | ||

| 1 µg/mL | 58.9 ± 6.4% | [7] | ||

| Superoxide Generation | PAF | 0.01 - 1 µg/mL | Significant Inhibition | [7] |

| Survival (IL-5 dependent) | IL-5 | 100 µM | Significant Inhibition | [2] |

| Transendothelial Migration | Eotaxin | 10⁻⁸ M (dermal) | Total Inhibition | [6] |

| 10⁻⁷ M (lung) | Total Inhibition | [6] |

Table 2: Modulation of Cytokine Levels by this compound

| Cell Type/System | Cytokine | Effect | This compound Concentration/Dose | Reference |

| Nasal Lavage (children) | IL-4 | Decrease (p<0.01) | Not specified | [1] |

| IL-8 | Decrease (p=0.01) | Not specified | [1] | |

| Human Mast Cell Line (HMC-1) | TNF-α | Dose-dependent inhibition | Maximal at 10⁻⁹ M | [9] |

Table 3: Receptor Binding Affinities of this compound

| Receptor | Kᵢ (nM) | Reference |

| Histamine H1 | 6 | [4] |

Experimental Protocols

This section provides an overview of methodologies for key experiments cited in the analysis of this compound's effects on immune cells.

Eosinophil Chemotaxis Assay

This assay is used to assess the directed migration of eosinophils in response to a chemoattractant.

-

Eosinophil Isolation: Isolate eosinophils from the peripheral blood of allergic subjects using density gradient centrifugation followed by negative immunomagnetic selection to achieve high purity.

-

Cell Preparation: Resuspend purified eosinophils in a suitable buffer (e.g., HBSS with 0.25% albumin) at a concentration of 1 x 10⁶ cells/mL.

-

Pre-incubation: Incubate eosinophils with various concentrations of this compound (e.g., 0.01, 0.1, and 1 µg/mL) or a vehicle control for 30 minutes at 37°C.

-

Chemotaxis Chamber Setup: Use a Boyden chamber with a 3-µm pore size membrane. Place the chemoattractant (e.g., PAF at 10⁻⁶ M or fMLP at 10⁻⁸ M) in the lower compartment.

-

Migration: Add the pre-incubated eosinophil suspension to the upper compartment. Incubate the chamber for 30 minutes at 37°C in a 5% CO₂ atmosphere.

-

Analysis: Remove the filter, fix, and stain with Giemsa stain. Count the number of eosinophils that have migrated to the lower side of the filter in 10 high-power fields. Express the results as eosinophil counts per 10 high-power fields.[3]

Western Blot Analysis for Signaling Proteins

This technique is used to detect and quantify specific proteins in a sample, such as phosphorylated forms of signaling molecules, to assess pathway activation.

-

Cell Culture and Treatment: Culture immune cells (e.g., mast cells) and treat them with a stimulus (e.g., an allergen or inflammatory cytokine) in the presence or absence of this compound for a specified time.

-

Protein Extraction: Lyse the cells in a cold lysis buffer containing protease and phosphatase inhibitors to preserve the protein phosphorylation state.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., phospho-STAT3 or IκBα) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[5][10]

Conclusion

This compound's therapeutic utility in allergic diseases extends beyond its well-established role as a histamine H1 receptor antagonist. Its ability to modulate key inflammatory signaling pathways, such as NF-κB and JAK-STAT, in a range of immune cells provides a mechanistic basis for its observed anti-inflammatory effects. By inhibiting the activation, migration, and effector functions of cells like eosinophils and mast cells, this compound can attenuate the late-phase allergic response. This in-depth technical guide provides researchers and drug development professionals with a comprehensive overview of the current understanding of this compound's immunomodulatory actions, supported by quantitative data and detailed experimental methodologies. Further research into these non-H1 receptor-mediated effects may open new avenues for the therapeutic application of this compound and the development of novel anti-inflammatory agents.

References

- 1. This compound reduces cytokines and inflammatory cells in children with perennial allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitory effect of this compound on cytokine-enhanced in vitro eosinophil survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. karger.com [karger.com]

- 4. Deficiency in steroid receptor coactivator 3 enhances cytokine production in IgE-stimulated mast cells and passive systemic anaphylaxis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [this compound inhibits activation of JAK2-STAT3 pathway and mast cell activation in lung tissue of asthmatic mice] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. This compound does not influence the immune response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound inhibits the in vitro and ex vivo chemotactic response of T lymphocytes and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Protein purification and analysis: next generation Western blotting techniques - PMC [pmc.ncbi.nlm.nih.gov]

Cetirizine's Impact on Mast Cell Degranulation: A Technical Examination

For Immediate Release

This technical guide provides an in-depth analysis of the effects of cetirizine, a second-generation antihistamine, on mast cell degranulation. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways to offer a comprehensive understanding of this compound's mast cell-stabilizing properties.

Executive Summary

This compound has been demonstrated to inhibit mast cell degranulation, a critical event in the allergic inflammatory cascade. This inhibitory action extends beyond its well-established H1 receptor antagonism. This guide consolidates findings from in vitro studies on various mast cell types, presenting quantitative data on the inhibition of mediator release, detailed experimental protocols for assessing degranulation, and a review of the pertinent signaling pathways.

Quantitative Analysis of this compound's Inhibitory Effects

This compound has been shown to significantly reduce the number of degranulating mast cells at higher concentrations. The following tables summarize the key quantitative findings from in vitro studies.

Table 1: Effect of this compound on Rat Peritoneal Mast Cell Degranulation

| This compound Concentration | Observation | Reference |

| 100 µM | Significant reduction in the number of degranulating mast cells. | [1][2] |

| 1 mM | Almost entire suppression of mast cell degranulation.[1][2] | [1][2] |

Table 2: Effect of Oral this compound on Mediator Release in Human Cutaneous Late-Phase Reaction

| Mediator | Effect of 20 mg Oral this compound | Reference |

| Histamine | No alteration in release. | [3] |

| Prostaglandin D2 (PGD2) | Clearly reduced production, with up to 50% suppression at the peak of the reaction.[3] | [3] |

Experimental Protocols

A detailed understanding of the methodologies employed in these studies is crucial for interpretation and replication. The following sections outline the key experimental protocols.

Rat Peritoneal Mast Cell Degranulation Assay

This assay is a common method to assess the effect of compounds on primary mast cells.

-

Mast Cell Isolation: Mast cells are typically isolated from the peritoneal cavity of rats by lavage with a suitable buffer (e.g., Hanks' balanced salt solution). The collected fluid is then centrifuged to pellet the cells, which are subsequently purified.

-

Degranulation Induction: Degranulation can be induced by various stimuli, including immunological agents like anti-IgE antibody or non-immunological secretagogues such as compound 48/80 or calcium ionophores.

-

This compound Treatment: Mast cells are pre-incubated with varying concentrations of this compound (e.g., 1 µM to 1 mM) for a specified period before the addition of the degranulating agent.[1][2]

-

Quantification of Degranulation:

-

Microscopic Analysis: The number of degranulating versus non-degranulating mast cells can be quantified using differential interference contrast (DIC) microscopy.[1][2]

-

Mediator Release Assays: The release of granular contents, such as histamine or β-hexosaminidase, into the supernatant is measured. Histamine can be quantified using spectrofluorometric methods.

-

β-Hexosaminidase Release Assay (RBL-2H3 Cells)

The Rat Basophilic Leukemia (RBL-2H3) cell line is a widely used model for studying IgE-mediated mast cell degranulation.

-

Cell Culture and Sensitization: RBL-2H3 cells are cultured in appropriate media. For IgE-mediated degranulation, cells are sensitized overnight with an antigen-specific IgE (e.g., anti-DNP IgE).

-

This compound Incubation: Sensitized cells are washed and then incubated with different concentrations of this compound for a defined period (e.g., 1 hour).

-

Degranulation Trigger: Degranulation is initiated by adding the specific antigen (e.g., DNP-BSA).

-

Assay Procedure:

-

After incubation, the cell plate is centrifuged, and the supernatant containing the released β-hexosaminidase is collected.

-

The cell pellet is lysed with a detergent (e.g., Triton X-100) to measure the total cellular β-hexosaminidase content.

-

Aliquots of the supernatant and cell lysate are incubated with a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).

-

The enzymatic reaction is stopped, and the absorbance of the resulting product is measured at 405 nm.

-

-

Calculation of Percent Degranulation: The percentage of β-hexosaminidase release is calculated as the ratio of the amount in the supernatant to the total amount (supernatant + cell lysate).

Signaling Pathways in Mast Cell Degranulation

The inhibitory effect of this compound on mast cell degranulation is believed to be mediated through its interaction with key signaling pathways.

IgE-Mediated Degranulation Pathway

The classical pathway for mast cell activation involves the cross-linking of high-affinity IgE receptors (FcεRI) by an allergen. This event initiates a cascade of intracellular signaling events.

While the primary mechanism of this compound is H1 receptor antagonism, its ability to stabilize mast cells suggests an interference with the degranulation signaling cascade. The precise molecular target of this compound within this pathway for its mast cell-stabilizing effect is an area of ongoing research. Some evidence suggests that antihistamines may influence intracellular calcium levels, a critical downstream event for exocytosis.

Experimental Workflow for a Mast Cell Degranulation Assay

The following diagram illustrates a typical workflow for an in vitro mast cell degranulation assay to evaluate the effect of a compound like this compound.

Conclusion

The available evidence strongly suggests that this compound possesses mast cell-stabilizing properties, particularly at supra-therapeutic concentrations in vitro. This effect is independent of its H1-receptor blocking activity and contributes to its overall anti-allergic profile. Further research is warranted to elucidate the precise molecular mechanisms by which this compound inhibits the mast cell degranulation cascade. The experimental frameworks and data presented in this guide provide a solid foundation for such future investigations.

References

- 1. This compound more potently exerts mast cell-stabilizing property than diphenhydramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effect of this compound on mast cell-mediator release and cellular traffic during the cutaneous late-phase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cetirizine's Histamine H1 Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the binding affinity of cetirizine for the histamine H1 receptor. It includes quantitative binding data, detailed experimental protocols for key assays, and visualizations of the associated signaling pathway and experimental workflows.

Introduction to this compound and the Histamine H1 Receptor

This compound is a potent and highly selective second-generation antihistamine used in the treatment of various allergic conditions, including allergic rhinitis and chronic urticaria. Its therapeutic effect is primarily mediated through its interaction with the histamine H1 receptor, a member of the G-protein coupled receptor (GPCR) superfamily. Understanding the binding affinity and kinetics of this compound at the H1 receptor is crucial for elucidating its mechanism of action and for the development of new and improved antihistaminic drugs.

The histamine H1 receptor is widely distributed throughout the body, including in smooth muscle, vascular endothelial cells, the heart, and the central nervous system.[1] Activation of the H1 receptor by histamine initiates an intracellular signaling cascade that leads to the physiological and pathological manifestations of an allergic response.

Quantitative Analysis of this compound's H1 Receptor Binding Affinity

The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, typically quantified by the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. This compound is a racemic mixture of two enantiomers: levothis compound and dextrothis compound. Levothis compound is the more active enantiomer, exhibiting a significantly higher affinity for the H1 receptor.[1]

Data Presentation

The following tables summarize the quantitative data on the binding affinity of this compound and its enantiomers, as well as a comparison with other second-generation antihistamines.

Table 1: In Vitro Binding Affinities (Ki) of this compound and its Enantiomers for the Human Histamine H1 Receptor

| Compound | Ki (nM) | Reference |

| This compound (racemic) | 6 | [1] |

| Levothis compound ((R)-enantiomer) | 3 | [1] |

| 3.31 ± 0.45 | [2] | |

| Dextrothis compound ((S)-enantiomer) | 100 | [1] |

| 39.1 ± 7.00 | [2] |

Table 2: Comparative Binding Affinities of Second-Generation Antihistamines for the Human Histamine H1 Receptor

| Antihistamine | Ki (nM) | Reference |

| Levothis compound | 3 | [3] |

| This compound | 2.5 | [3] |

| Desloratadine | 0.4 | [3] |

| Loratadine | 27 | [3] |

| Fexofenadine | 10 | [3] |

Experimental Protocols

The determination of binding affinity is performed using various in vitro assays. The most common are radioligand binding assays and cell-based functional assays.

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to its receptor. For the H1 receptor, [3H]mepyramine is a commonly used radioligand.

Experimental Workflow: Radioligand Binding Assay

References

A Comprehensive Guide to the Preclinical Pharmacokinetics of Cetirizine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetirizine, a second-generation histamine H1 receptor antagonist, is a widely used medication for the management of allergic rhinitis and chronic urticaria. As a human metabolite of hydroxyzine, it is formulated to selectively inhibit peripheral H1 receptors with minimal sedative effects, a significant advantage over first-generation antihistamines.[1][2] This is largely attributed to its limited ability to cross the blood-brain barrier.[1][2] Understanding the pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—of this compound in preclinical animal models is crucial for the interpretation of toxicology studies, for providing a rationale for dose selection in clinical trials, and for the overall development of new chemical entities with similar properties. This technical guide provides an in-depth overview of the pharmacokinetics of this compound in various preclinical species, complete with quantitative data, detailed experimental protocols, and visual workflows.

Pharmacokinetic Profile of this compound in Preclinical Models

This compound generally exhibits rapid absorption and high plasma protein binding across different animal species. Its metabolism is less extensive compared to other antihistamines, with a significant portion of the dose being excreted unchanged in the urine.[3][4]

Data Summary

The following tables summarize the key pharmacokinetic parameters of this compound in various preclinical animal models.

Table 1: Pharmacokinetic Parameters of this compound in Preclinical Models after Oral Administration

| Parameter | Dog | Cat | Horse |

| Dose | 4 mg/kg | 5 mg/cat (approx. 0.87 mg/kg) | 0.2-0.4 mg/kg (q12h) |

| Cmax (µg/mL) | 5.6 | 3.30 ± 1.55 | - |

| Tmax (h) | 7 | - | - |

| Half-life (t½) (h) | 10 (7.9–16.5) | 10.06 ± 4.05 | ~5.8 |

| Volume of Distribution (Vd/F) (L/kg) | 0.8 (0.6-0.9) | 0.24 ± 0.09 | - |

| Clearance (CL/F) (mL/kg/min) | - | 0.30 ± 0.09 | - |

| Plasma Protein Binding (%) | - | ~88% | - |

| Reference | [5] | [6][7] | [8] |

Data presented as mean ± SD or median (range) where available.

Table 2: General Pharmacokinetic Characteristics of this compound

| Characteristic | Observation in Preclinical Models | Species | Reference |

| Absorption | Rapidly absorbed after oral administration. | Rat, Human | [1][4] |

| Distribution | High plasma protein binding (~93%). Negligible penetration into the brain shown in autoradiographic studies. Highest concentrations found in kidneys and liver. | Rat, Dog, Human | [1][9][10][11] |

| Metabolism | Less extensively metabolized than other antihistamines. One minor metabolite from oxidative O-dealkylation identified. Does not inhibit major CYP450 enzymes. | Human, In vitro | [3][12][13] |

| Excretion | Primarily excreted unchanged in the urine. A smaller portion is found in the feces. | Rat, Dog, Human | [1][12] |

| Brain Penetration | Substrate for P-glycoprotein (Pgp), which limits its brain concentration. | Mouse, Rat | [2][14][15] |

Key Experimental Protocols

Detailed methodologies are essential for the replication and validation of pharmacokinetic studies. Below are protocols for key experiments cited in the literature for characterizing the ADME profile of this compound.

In Vivo Pharmacokinetic Study in Feline Model

This protocol is based on studies determining the pharmacokinetic profile of this compound in healthy cats.[6][7]

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of this compound after oral administration.

Methodology:

-

Animal Model: Nine healthy domestic cats.

-

Drug Administration: A single 5 mg oral dose of this compound dihydrochloride is administered to each cat.

-

Blood Sampling: Heparinized blood samples (e.g., 1 mL) are collected via a jugular or cephalic catheter at predefined time points: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 10, and 24 hours post-administration.

-

Plasma Preparation: Blood samples are centrifuged (e.g., at 1500 x g for 10 minutes at 4°C) to separate the plasma. The plasma is then harvested and stored at -70°C until analysis.

-

Bioanalytical Method: Plasma concentrations of this compound are determined using a validated reverse-phase high-performance liquid chromatography (HPLC) method.

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using a compartmental pharmacokinetic model to determine parameters such as Cmax, Tmax, terminal half-life, volume of distribution, and clearance.

-

Protein Binding Assay: Plasma protein binding is measured using ultrafiltration with a microcentrifugation system.

In Vitro P-glycoprotein Substrate Assay

This protocol outlines a method to determine if a compound is a substrate for the P-glycoprotein (Pgp) efflux transporter, which is crucial for understanding brain penetration.[14]

Objective: To assess whether this compound is a substrate for P-glycoprotein.

Methodology:

-

Cell Line: MDR1-MDCKII cell monolayers (Madin-Darby Canine Kidney cells transfected with the human MDR1 gene) are used.

-

Assay Setup: The cells are seeded on permeable supports (e.g., Transwell inserts) and cultured to form a confluent monolayer.

-

Transport Assay: The transport of this compound is measured in two directions: apical to basolateral (A-to-B) and basolateral to apical (B-to-A).

-

Incubation: this compound is added to either the apical or basolateral chamber and incubated for a specific period. Samples are taken from the receiver chamber at various time points. The experiment is also conducted in the presence of a known Pgp inhibitor (e.g., GF120918) to confirm Pgp-mediated transport.

-

Sample Analysis: The concentration of this compound in the samples is quantified using LC-MS/MS.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 is indicative of active efflux. A reduction in the efflux ratio in the presence of a Pgp inhibitor confirms that the compound is a Pgp substrate.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol is a standard method to evaluate the metabolic stability of a compound in the liver.[13][16][17]

Objective: To determine the rate of metabolism of this compound by liver enzymes.

Methodology:

-

Enzyme Source: Pooled liver microsomes from the relevant preclinical species (e.g., rat, dog, human).

-

Incubation Mixture: The incubation mixture contains liver microsomes, a phosphate buffer, and the test compound (this compound).

-

Reaction Initiation: The metabolic reaction is initiated by the addition of the cofactor NADPH. The mixture is incubated at 37°C.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination: The reaction in the aliquots is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.

-

Sample Processing: The samples are centrifuged to pellet the precipitated protein, and the supernatant is collected for analysis.

-

Analytical Method: The concentration of the remaining parent compound (this compound) is quantified by LC-MS/MS.

-

Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.

Visualizations: Workflows and Pathways

Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate key processes in the pharmacokinetic evaluation of this compound.

Caption: Workflow for an in vivo pharmacokinetic study.

Caption: P-glycoprotein's role in limiting this compound's brain entry.

Conclusion

The preclinical pharmacokinetic profile of this compound is well-characterized, demonstrating favorable properties for a second-generation antihistamine. Its rapid absorption, limited metabolism, and primary renal excretion are consistent across the studied animal models. A critical aspect of its safety profile, particularly its non-sedating nature, is its low penetration of the blood-brain barrier, which is actively managed by the P-glycoprotein efflux transporter.[14][15] The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of drug development, providing a solid foundation for the evaluation of new antihistaminic compounds and for the design of further non-clinical and clinical studies.

References

- 1. This compound | C21H25ClN2O3 | CID 2678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. pdf.hres.ca [pdf.hres.ca]

- 4. Oral bioavailability and pharmacokinetic study of cetrizine HCl in Iranian healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound per os: exposure and antihistamine effect in the dog - PMC [pmc.ncbi.nlm.nih.gov]

- 6. avmajournals.avma.org [avmajournals.avma.org]

- 7. Pharmacokinetics of this compound in healthy cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound in horses: pharmacokinetics and pharmacodynamics following repeated oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Distinct binding of this compound enantiomers to human serum albumin and the human histamine receptor H1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.hres.ca [pdf.hres.ca]

- 11. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. The metabolism and pharmacokinetics of 14C-cetirizine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vitro inhibition of human liver drug metabolizing enzymes by second generation antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. P-glycoprotein influences the brain concentrations of this compound (Zyrtec), a second-generation non-sedating antihistamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

Beyond the H1-Receptor: A Technical Guide to the Anti-Inflammatory Properties of Cetirizine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetirizine, a second-generation antihistamine, is widely recognized for its potent and selective antagonism of the H1 histamine receptor, forming the cornerstone of its efficacy in treating allergic rhinitis and urticaria. However, a growing body of evidence reveals that this compound possesses significant anti-inflammatory properties that are independent of H1-receptor blockade. These pleiotropic effects contribute to its therapeutic profile by modulating key pathways in the inflammatory cascade. This technical guide provides an in-depth exploration of these non-H1-mediated anti-inflammatory mechanisms, offering detailed experimental protocols and quantitative data to support further research and drug development in this area. We will delve into this compound's impact on eosinophil chemotaxis, the NF-κB signaling pathway, cytokine and chemokine secretion, and the expression of cellular adhesion molecules.

Introduction

The allergic response is biphasic, comprising an early phase driven by histamine release and a late phase characterized by the infiltration of inflammatory cells, most notably eosinophils. While H1-antagonism effectively addresses the immediate symptoms, the anti-inflammatory actions of this compound are crucial in attenuating the late-phase reaction. These effects are observed at clinically relevant concentrations and involve direct modulation of inflammatory cells and signaling pathways. Understanding these mechanisms is paramount for optimizing the therapeutic use of this compound and for the development of novel anti-inflammatory agents.

Core Anti-Inflammatory Mechanisms of this compound

This compound exerts its anti-inflammatory effects through several key mechanisms that are independent of its H1-antagonist activity. These include the inhibition of inflammatory cell recruitment, suppression of pro-inflammatory signaling pathways, and downregulation of adhesion molecule expression.

Inhibition of Eosinophil Recruitment and Function

A hallmark of the late-phase allergic reaction is the infiltration of eosinophils into inflamed tissues. This compound has been shown to potently inhibit this process.

-

Inhibition of Eosinophil Chemotaxis: this compound directly inhibits the migration of eosinophils towards various chemoattractants.[1][2] Studies have demonstrated that this compound, at therapeutic concentrations, significantly reduces eosinophil chemotaxis induced by platelet-activating factor (PAF) and N-formyl-methionyl-leucyl-phenylalanine (fMLP).[2][3] This effect is not a result of cytotoxicity.[1][2]

-

Inhibition of Eosinophil Survival: In the presence of IL-5, a key cytokine for eosinophil survival and activation, this compound has been shown to significantly inhibit eosinophil survival in vitro, although at relatively high concentrations.[4]

-

Reduction of Eosinophil Infiltration in vivo: Clinical studies have confirmed the in vitro findings, showing that this compound treatment reduces the number of eosinophils in inflamed tissues following allergen challenge.[5][6]

Suppression of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. This compound has been shown to suppress the NF-κB pathway, providing a centralized mechanism for its broad anti-inflammatory effects.[7]

Caption: this compound's Inhibition of the NF-κB Signaling Pathway.

Modulation of Cytokine and Chemokine Release

This compound has been demonstrated to inhibit the production and release of a variety of pro-inflammatory cytokines and chemokines from different cell types.

-

Inhibition of IL-8 and GM-CSF: In human airway epithelial cells, this compound and its active enantiomer, levothis compound, significantly suppress the secretion of Interleukin-8 (IL-8) and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) stimulated by IL-1β.[8][9]

-

Suppression of Macrophage Migration Inhibitory Factor (MIF): this compound has been shown to reduce the production of Macrophage Migration Inhibitory Factor (MIF), a pleiotropic cytokine involved in inflammatory and allergic diseases.[6] This inhibition of MIF also leads to a downstream reduction in MIF-induced IL-8 production.[6]

-

Modulation of T-cell Cytokines: Studies have shown that this compound can suppress the production of Interferon-gamma (IFN-γ), a Th1 cytokine, and may also influence the Th1/Th2 balance.[10][11]

Downregulation of Cellular Adhesion Molecules

The recruitment of inflammatory cells to sites of allergic inflammation is dependent on the expression of adhesion molecules on the surface of endothelial and epithelial cells. This compound has been shown to downregulate the expression of these critical molecules.

-

Reduction of ICAM-1 Expression: Intercellular Adhesion Molecule-1 (ICAM-1) is crucial for the adhesion and transmigration of leukocytes. This compound has been shown to significantly reduce ICAM-1 expression on conjunctival and nasal epithelial cells in response to allergen challenge.[5][12]

-

Inhibition of VCAM-1 Expression: At a dosage of 20 mg, this compound was found to inhibit the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) in patients with atopic dermatitis.[7]

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize quantitative data from key studies demonstrating the anti-inflammatory effects of this compound.

Table 1: Effect of this compound on Eosinophil Chemotaxis

| Chemoattractant | This compound Concentration | % Inhibition of Chemotaxis | Reference |

| PAF (10⁻⁶ M) | 0.01 µg/ml | 47.5 ± 6.1% | [3] |

| PAF (10⁻⁶ M) | 0.1 µg/ml | 50.8 ± 5.1% | [3] |

| PAF (10⁻⁶ M) | 1 µg/ml | 58.9 ± 6.4% | [3] |

Table 2: Effect of this compound on Cytokine Secretion from A549 Human Airway Epithelial Cells

| Cytokine | This compound Concentration (µM) | % Suppression of Secretion | Reference |

| GM-CSF | 5 | Significant (p<0.05) | [8][9] |

| GM-CSF | 10 | Significant (p<0.05) | [8][9] |

| IL-8 | 10 | Significant (p<0.05) | [8][9] |

Table 3: Effect of this compound on Adhesion Molecule Expression in Psoriatic Patients

| Adhesion Molecule | Treatment | Mean Positive Cells (SE) - Before | Mean Positive Cells (SE) - After | p-value | Reference |

| ICAM-1 | This compound | 75.8 (± 15.12) | 38.8 (± 7.57) | p = 0.02 | [13] |

| ICAM-3 | This compound | 61.7 (± 12.72) | 45.2 (± 9.44) | Not specified | [13] |

| LFA-1 | This compound | 103.9 (± 17.34) | 66.5 (± 8.63) | Not specified | [13] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the anti-inflammatory properties of this compound.

In Vitro Eosinophil Chemotaxis Assay (Boyden Chamber)

Caption: Workflow for Eosinophil Chemotaxis Assay.

Objective: To quantify the effect of this compound on the directed migration of eosinophils towards a chemoattractant.

Materials:

-

48-well microchemotaxis Boyden chamber

-

Polyvinylpyrrolidone-free polycarbonate filters (5 µm pore size)

-

Purified human eosinophils

-

Chemoattractant (e.g., PAF, fMLP, eotaxin)

-

This compound

-

Assay medium (e.g., RPMI 1640 with 1% FCS and 10 mM HEPES)

-

Staining solution (e.g., Diff-Quik)

-

Microscope

Protocol:

-

Eosinophil Isolation: Isolate eosinophils from the peripheral blood of healthy or allergic donors using a method such as density gradient centrifugation followed by negative selection to achieve high purity.

-

Cell Preparation: Resuspend the purified eosinophils in the assay medium at a concentration of 1 x 10⁶ cells/mL.

-

Pre-incubation: Incubate the eosinophil suspension with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

-

Chamber Assembly: Place the polycarbonate filter over the lower wells of the Boyden chamber, separating the upper and lower compartments.

-

Loading the Chamber:

-

Add the chemoattractant solution to the lower wells of the chamber. Include a negative control with assay medium only.

-

Carefully add the pre-incubated eosinophil suspension to the upper wells.

-

-

Incubation: Incubate the chamber for 60-90 minutes at 37°C in a humidified incubator with 5% CO₂.

-

Cell Staining and Counting:

-

After incubation, remove the filter.

-

Wipe the cells from the upper surface of the filter.

-

Fix and stain the filter.

-

Mount the filter on a glass slide and count the number of migrated cells in several high-power fields for each well using a light microscope.

-

-

Data Analysis: Express the results as the number of migrated cells per high-power field or as a chemotactic index (fold increase in migration over the negative control). Calculate the percentage inhibition by this compound compared to the vehicle control.

NF-κB Activation Assay (Luciferase Reporter Assay)

Objective: To measure the effect of this compound on NF-κB transcriptional activity in response to an inflammatory stimulus.

Materials:

-

HeLa or other suitable cell line

-

NF-κB luciferase reporter plasmid

-

Transfection reagent

-

Inflammatory stimulus (e.g., TNF-α, IL-1β)

-

This compound

-

Luciferase Assay System (containing cell lysis buffer and luciferase substrate)

-

Luminometer

Protocol:

-

Cell Culture and Transfection:

-

Culture HeLa cells in appropriate media.

-

Co-transfect the cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., β-galactosidase) for normalization of transfection efficiency.

-

-

Treatment:

-

After 24-48 hours post-transfection, pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10 ng/mL) for 6-8 hours.

-

-

Cell Lysis:

-

Wash the cells with PBS.

-

Lyse the cells using the provided cell lysis buffer.

-

-

Luciferase Activity Measurement:

-

Add the luciferase assay reagent (containing luciferin) to the cell lysates.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to the control plasmid activity.

-

Express the results as relative luciferase units (RLU) or fold induction over the unstimulated control.

-

Calculate the percentage inhibition of NF-κB activation by this compound.

-

Cytokine Quantification (ELISA)

Objective: To measure the concentration of specific cytokines (e.g., IL-8, GM-CSF) in cell culture supernatants following treatment with this compound.

Materials:

-

ELISA kit for the cytokine of interest (containing capture antibody, detection antibody, standard, and substrate)

-

96-well ELISA plates

-

Cell culture supernatants (from cells treated with stimulus and this compound)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Assay diluent (e.g., PBS with 1% BSA)

-

Stop solution (e.g., 2N H₂SO₄)

-

Microplate reader

Protocol:

-

Plate Coating: Coat the wells of a 96-well plate with the capture antibody overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.

-

Sample Incubation: Wash the plate and add the cell culture supernatants and a standard curve of the recombinant cytokine to the wells. Incubate for 2 hours at room temperature.

-

Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

-

Enzyme Conjugate Incubation: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature.

-

Substrate Addition: Wash the plate and add the TMB substrate. Incubate in the dark until a color develops.

-

Stopping the Reaction: Add the stop solution to each well.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve and calculate the concentration of the cytokine in the samples.

ICAM-1 Expression Analysis (Flow Cytometry)

Objective: To quantify the surface expression of ICAM-1 on epithelial or endothelial cells after treatment with this compound.

Materials:

-

Human epithelial or endothelial cells

-

Inflammatory stimulus (e.g., TNF-α, IFN-γ)

-

This compound

-

FITC-conjugated anti-human ICAM-1 antibody

-

Isotype control antibody

-

FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

-

Flow cytometer

Protocol:

-

Cell Culture and Treatment:

-

Culture the cells to confluence.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulate the cells with an inflammatory cytokine (e.g., TNF-α at 10 ng/mL) for 12-24 hours.

-

-

Cell Harvesting: Detach the cells using a non-enzymatic cell dissociation solution.

-

Staining:

-

Wash the cells with FACS buffer.

-

Incubate the cells with the FITC-conjugated anti-human ICAM-1 antibody or an isotype control antibody for 30-60 minutes on ice in the dark.

-

-

Analysis:

-

Wash the cells to remove unbound antibody.

-

Resuspend the cells in FACS buffer and analyze using a flow cytometer.

-

-

Data Analysis:

-

Determine the mean fluorescence intensity (MFI) of ICAM-1 expression.

-

Calculate the percentage of ICAM-1 positive cells.

-

Compare the MFI and percentage of positive cells between the different treatment groups.

-

Conclusion

The anti-inflammatory properties of this compound, extending beyond its well-established H1-receptor antagonism, represent a significant aspect of its therapeutic efficacy. By inhibiting eosinophil recruitment, suppressing the NF-κB signaling pathway, modulating cytokine and chemokine release, and downregulating cellular adhesion molecules, this compound addresses multiple facets of the allergic inflammatory cascade. The detailed experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate these mechanisms and to explore the potential of this compound and novel compounds in the treatment of a broader range of inflammatory conditions. A deeper understanding of these non-H1-mediated effects will undoubtedly pave the way for more targeted and effective anti-inflammatory therapies.

References

- 1. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. protocols.io [protocols.io]

- 3. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 5. benchchem.com [benchchem.com]

- 6. Chemotaxis of bone marrow-derived eosinophils in vivo: A novel method to explore receptor-dependent trafficking in the mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 7. library.opentrons.com [library.opentrons.com]

- 8. Cytokine Elisa [bdbiosciences.com]

- 9. bowdish.ca [bowdish.ca]

- 10. 2.8. ELISA Based Cytokine Quantification in Cell Supernatants [bio-protocol.org]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. indigobiosciences.com [indigobiosciences.com]

In Vitro Effects of Cetirizine on Neutrophil Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro effects of the second-generation antihistamine, cetirizine, on key functions of human neutrophils. This document summarizes quantitative data from various studies, presents detailed experimental protocols for the assays cited, and visualizes the underlying cellular mechanisms and workflows.

Executive Summary

This compound, primarily known for its H1-receptor antagonist properties, exhibits direct modulatory effects on neutrophil functions in vitro, independent of its antihistaminic action. These effects are observed at concentrations that may be higher than typical therapeutic plasma levels, suggesting a potential role in inflammatory conditions characterized by high local concentrations of the drug. This guide delves into the evidence for this compound's impact on neutrophil chemotaxis, oxidative burst, degranulation, and leukotriene B4 production, providing the technical details necessary for researchers in immunology and drug development.

Data Presentation: Quantitative Effects of this compound on Neutrophil Functions

The following tables summarize the key quantitative findings from in vitro studies on the effects of this compound on various neutrophil functions.

Table 1: Effect of this compound on Neutrophil Chemotaxis

| Stimulant | This compound Concentration | % Inhibition | Reference |

| Platelet-Activating Factor (PAF) | 2 x 10-5 M (IC50) | 50% | [1] |

| Chemotactic Factors | High Concentrations (>35 µg/mL) | Limited Inhibition | [2] |

Table 2: Effect of this compound on Neutrophil Oxidative Burst (Superoxide Production)

| Stimulant | This compound Concentration | Effect | Reference |

| Various | Up to 35 µg/mL | No effect | [2] |

| Chemotactic Factors | > 35 µg/mL | Concentration-dependent inhibition | [2] |

Table 3: Effect of this compound on Neutrophil Degranulation

| Stimulant | This compound Concentration | Effect | Reference |

| Various | Up to 35 µg/mL | No effect | [2] |

| Various | High Concentrations (>35 µg/mL) | Limited inhibition | [2] |

Table 4: Effect of this compound on Neutrophil Leukotriene B4 (LTB4) Generation

| Stimulant | This compound Concentration | Effect | Reference |

| fMLP | 0.1 - 100 µg/mL | Significant decrease | [3][4] |

| Sodium Fluoride (NaF) | 0.1 - 100 µg/mL | Significant decrease | [3][4] |

| Calcium Ionophore A23187 | Not specified | No effect | [3][4] |

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to assess neutrophil function.

Neutrophil Isolation from Human Blood

Principle: This protocol describes the isolation of neutrophils from whole human blood using density gradient centrifugation.

Materials:

-

Anticoagulated (e.g., with EDTA or heparin) whole human blood

-

Density gradient medium (e.g., Polymorphprep™ or Ficoll-Paque™ followed by dextran sedimentation)

-

Hanks' Balanced Salt Solution (HBSS)

-

Red Blood Cell (RBC) Lysis Buffer

-

Phosphate Buffered Saline (PBS)

-

Centrifuge

-

Sterile conical tubes and pipettes

Procedure:

-

Carefully layer the anticoagulated whole blood over the density gradient medium in a conical tube.

-

Centrifuge at 500 x g for 30-40 minutes at room temperature with the brake off.

-

After centrifugation, distinct layers of plasma, mononuclear cells, and neutrophils will be visible.

-

Carefully aspirate and discard the upper layers, retaining the neutrophil layer.

-

Transfer the neutrophil-rich fraction to a new conical tube.

-

Wash the cells by adding HBSS and centrifuging at 250-300 x g for 10 minutes.

-

To remove contaminating erythrocytes, resuspend the cell pellet in RBC Lysis Buffer for 5-10 minutes at room temperature.

-

Stop the lysis by adding an excess of HBSS and centrifuge at 250-300 x g for 10 minutes.

-

Discard the supernatant and resuspend the neutrophil pellet in the desired assay buffer.

-

Determine cell viability and purity (e.g., using trypan blue exclusion and flow cytometry).

Neutrophil Chemotaxis Assay (Boyden Chamber)

Principle: The Boyden chamber assay is used to quantify the chemotactic response of neutrophils towards a chemoattractant.

Materials:

-

Boyden chamber apparatus with a microporous membrane (e.g., 3-5 µm pore size)

-

Isolated human neutrophils

-

Assay medium (e.g., HBSS with 0.1% BSA)

-

Chemoattractant (e.g., fMLP, IL-8, PAF)

-

This compound at various concentrations

-

Staining solution (e.g., Diff-Quik™)

-

Microscope

Procedure:

-

Place the chemoattractant solution in the lower wells of the Boyden chamber.

-

Place the microporous membrane over the lower wells.

-

Pre-incubate the isolated neutrophils with various concentrations of this compound or vehicle control.

-

Add the neutrophil suspension to the upper wells of the chamber.

-

Incubate the chamber at 37°C in a humidified atmosphere with 5% CO₂ for 60-90 minutes.

-

After incubation, remove the membrane, and wipe off the non-migrated cells from the upper surface.

-

Fix and stain the membrane to visualize the migrated cells on the lower surface.

-

Count the number of migrated cells in several high-power fields using a microscope.

-

Calculate the percentage of inhibition of chemotaxis for each this compound concentration compared to the vehicle control.

Neutrophil Oxidative Burst Assay

Principle: This assay measures the production of reactive oxygen species (ROS), specifically superoxide anion, by neutrophils upon stimulation.

Materials:

-

Isolated human neutrophils

-

Assay buffer (e.g., HBSS)

-

Stimulant (e.g., phorbol 12-myristate 13-acetate (PMA) or fMLP)

-

This compound at various concentrations

-

Detection reagent (e.g., cytochrome c or dihydrorhodamine 123 (DHR))

-

Spectrophotometer or flow cytometer

Procedure (using Cytochrome c):

-

Pre-incubate isolated neutrophils with various concentrations of this compound or vehicle control.

-

In a microplate, add the neutrophil suspension, cytochrome c solution, and the stimulant.

-

Incubate at 37°C for a specified time (e.g., 15-60 minutes).

-

Measure the change in absorbance at 550 nm using a spectrophotometer. The reduction of cytochrome c is proportional to the amount of superoxide produced.

-

Calculate the percentage of inhibition of superoxide production for each this compound concentration.

Neutrophil Degranulation Assay (Elastase/Myeloperoxidase Release)

Principle: This assay quantifies the release of granular enzymes, such as elastase or myeloperoxidase (MPO), from neutrophils upon stimulation, as a measure of degranulation.

Materials:

-

Isolated human neutrophils

-

Assay buffer (e.g., HBSS)

-

Stimulant (e.g., fMLP with cytochalasin B)

-

This compound at various concentrations

-

Substrate for elastase (e.g., N-methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide) or MPO (e.g., o-dianisidine dihydrochloride and H₂O₂)

-

Lysis buffer (for total enzyme content)

-

Spectrophotometer

Procedure (measuring Elastase release):

-

Pre-incubate isolated neutrophils with various concentrations of this compound or vehicle control.

-

Add the stimulant to the neutrophil suspension to induce degranulation. A parallel set of cells is lysed to determine the total elastase content.

-

Incubate at 37°C for 15-30 minutes.

-

Centrifuge the samples to pellet the cells.

-

Transfer the supernatant to a new microplate.

-

Add the elastase substrate to each well.

-

Measure the change in absorbance at 405 nm over time using a spectrophotometer.

-

Calculate the percentage of elastase release relative to the total enzyme content and determine the inhibition by this compound.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the proposed signaling pathway for this compound's action on neutrophils and a typical experimental workflow.

Proposed Signaling Pathway of this compound's Inhibitory Effect on Neutrophils

Caption: Proposed mechanism of this compound's effect on neutrophil LTB4 synthesis.

Experimental Workflow for In Vitro Neutrophil Function Assays

Caption: A generalized workflow for studying this compound's effects on neutrophils.

Discussion and Conclusion

The available in vitro data indicate that this compound can modulate neutrophil functions, particularly chemotaxis and the generation of the pro-inflammatory mediator leukotriene B4. The inhibitory effects on superoxide production and degranulation appear to be limited and occur at high concentrations.[2] The mechanism of action for the inhibition of LTB4 synthesis seems to be upstream of calcium mobilization, potentially involving G-proteins or phospholipase C.[3][4]

These findings suggest that this compound's therapeutic benefits in allergic diseases may extend beyond H1-receptor antagonism to include direct anti-inflammatory effects on neutrophils. However, the high concentrations required to elicit these effects in vitro warrant further investigation to determine their physiological relevance. The protocols and data presented in this guide provide a foundation for researchers to further explore the immunomodulatory properties of this compound and other antihistamines on neutrophil function.

References

- 1. Effects of this compound on human eosinophil and neutrophil activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro effects of this compound and histamine on human neutrophil function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. karger.com [karger.com]

- 4. This compound exerts anti-inflammatory effects on human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

Cetirizine's Modulation of Cytokine Release In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro effects of cetirizine on cytokine release. This compound, a second-generation antihistamine, is widely used in the treatment of allergic diseases. Beyond its well-established H1 receptor antagonist activity, this compound exhibits a range of anti-inflammatory properties, including the modulation of cytokine production from various immune cells. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to offer a comprehensive resource for researchers in immunology and drug development.

Core Mechanism of Action: Beyond Histamine Receptor Blockade

This compound's anti-inflammatory effects are not solely dependent on its antagonism of the histamine H1 receptor. Evidence suggests that this compound can directly modulate signaling pathways involved in the expression of pro-inflammatory cytokines. A key pathway implicated is the Nuclear Factor-kappa B (NF-κB) signaling cascade.[1][2] By suppressing the activation of NF-κB, this compound can regulate the transcription of genes encoding various cytokines and adhesion molecules, thereby dampening the inflammatory response.[1]

Quantitative Analysis of this compound's Effect on Cytokine Release

The following tables summarize the quantitative data from in vitro studies investigating the modulatory effects of this compound on cytokine release from different cell types.

Table 1: Effect of this compound on Cytokine Release from Mast Cells

| Cytokine | Cell Line | Stimulus | This compound Concentration | Observed Effect | Reference |

| TNF-α | Human Leukemic Mast Cells (HMC-1) | Phorbol Myristate Acetate (PMA) + Calcium Ionophore A23187 | 10⁻⁹ M | Maximal inhibition | [3] |

| IL-6 | Human Leukemic Mast Cells (HMC-1) | PMA + Calcium Ionophore A23187 | Not specified | Inhibition observed | [3] |

| IL-8 | Human Leukemic Mast Cells (HMC-1) | PMA + Calcium Ionophore A23187 | Not specified | Inhibition observed | [3] |

| IL-3 | Human Leukemic Mast Cells (HMC-1) | PMA + Calcium Ionophore A23187 | Not specified | Inhibition observed | [3] |

| GM-CSF | Human Leukemic Mast Cells (HMC-1) | PMA + Calcium Ionophore A23187 | Not specified | No significant effect | [4] |

Table 2: Effect of this compound on Cytokine Release from Eosinophils

| Cytokine/Effect | Cell Source | Stimulus | This compound Concentration | Observed Effect | Reference |

| IL-5-dependent survival | Human eosinophils from allergic rhinitis patients | IL-5 | 100 µM | Significant inhibition | [5] |

| IL-1β | Lipopolysaccharide (LPS)-stimulated human eosinophils | LPS | 1 µM (Levothis compound) | Attenuated production | [6] |